molecular formula C18H10N2O5 B13570365 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate

Cat. No.: B13570365
M. Wt: 334.3 g/mol
InChI Key: RCPWKAAKBMXLJP-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate is a complex organic compound with the molecular formula C18H10N2O5

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindoline derivatives with isoquinoline carboxylates under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the desired product yield and purity .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C18H10N2O5

Molecular Weight

334.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-oxo-2H-isoquinoline-8-carboxylate

InChI

InChI=1S/C18H10N2O5/c21-15-8-10-4-3-7-13(14(10)9-19-15)18(24)25-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-9H,(H,19,21)

InChI Key

RCPWKAAKBMXLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC4=CC(=O)NC=C43

Origin of Product

United States

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